(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
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Overview
Description
The compound (3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a complex organic molecule characterized by its unique structure and functional groups. It is often used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions. Common reagents include silylating agents like tert-butyldimethylsilyl chloride and bases such as imidazole or pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The TBDMS group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired transformation .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)methylbenzene
- (tert-Butyldimethylsilyloxy)methylcyclohexane
Uniqueness
Compared to similar compounds, (3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one offers unique structural features that enhance its stability and reactivity. The presence of the furo[3,4-d][1,3]dioxol ring system provides additional rigidity and electronic properties that are not found in simpler analogs .
Properties
Molecular Formula |
C15H28O5Si |
---|---|
Molecular Weight |
316.46 g/mol |
IUPAC Name |
(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C15H28O5Si/c1-13(2,3)21(7,8)17-9-10-11-15(6,12(16)18-10)20-14(4,5)19-11/h10-11H,9H2,1-8H3/t10-,11-,15-/m1/s1 |
InChI Key |
KTSKQFGAGCVRQR-UEKVPHQBSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](OC1=O)CO[Si](C)(C)C(C)(C)C)OC(O2)(C)C |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)CO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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